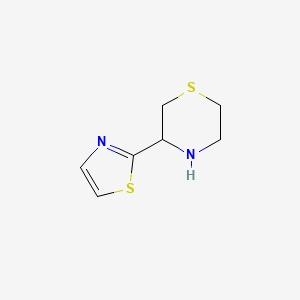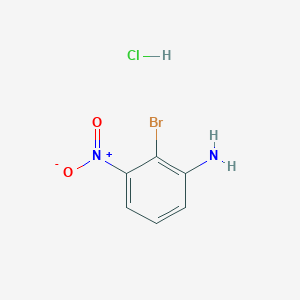![molecular formula C21H24N2O3 B1379397 Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate CAS No. 1461705-89-4](/img/structure/B1379397.png)
Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
Übersicht
Beschreibung
Tert-butyl carbamate is a chemical compound with the formula C5H11NO2 . It is also known as Carbamic acid, 1,1-dimethylethyl ester . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
Tert-butyl carbamate can be synthesized from various alcohols and substituted phenols using tert-butyl bromide in the presence of basic lead carbonate as a catalyst .Molecular Structure Analysis
The molecular weight of tert-butyl carbamate is 117.1463 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis
Tert-butyl carbamate is a white solid . It has a melting point of 107–109°C, a boiling point of 196°C, and a density of 0.99 g/cm^3 . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Interaction Studies
Research on carbamate derivatives, including compounds similar to tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate, focuses on the interplay of strong and weak hydrogen bonds in their crystal structures. Studies reveal that these compounds exhibit a complex hydrogen-bonding network, contributing to their three-dimensional architecture within crystals. Such insights are crucial for understanding the molecular interactions and designing materials with desired physical properties (Das et al., 2016).
Synthetic Applications and Methodology Development
The synthesis and functionalization of carbamate derivatives are of significant interest due to their application in producing biologically active compounds and intermediates for drug synthesis. For example, research demonstrates efficient synthetic routes for compounds related to tert-butyl carbamates, highlighting their role as intermediates in the development of small molecule drugs (Zhao et al., 2017). This work emphasizes the importance of tert-butyl carbamate derivatives in medicinal chemistry, offering pathways for rapid and high-yield synthesis of complex molecules.
Material Science and Organic Electronics
In material science, derivatives of tert-butyl carbamates are explored for their photoluminescence properties and potential applications in organic light-emitting diodes (OLEDs). Research into compounds containing carbazole donors and various acceptors demonstrates their utility in creating luminescent materials with high quantum yields and promising electrochemical properties for use in OLEDs (Rybakiewicz et al., 2020). These studies contribute to the development of next-generation organic electronic devices by providing insights into the design and synthesis of high-performance luminescent materials.
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2,3)25-20(24)22-14-18-13-19(23-26-18)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJIKEDPOOJYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



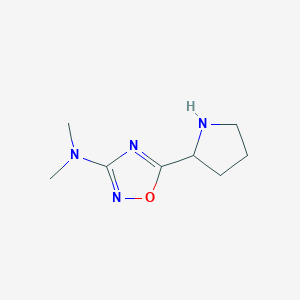
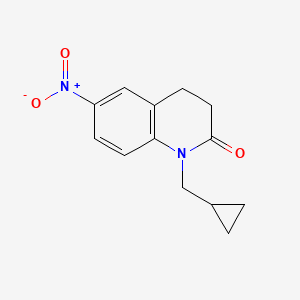
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)
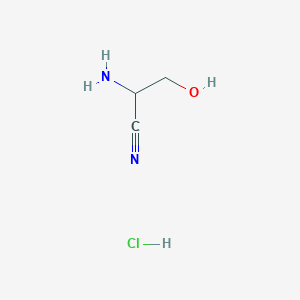
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
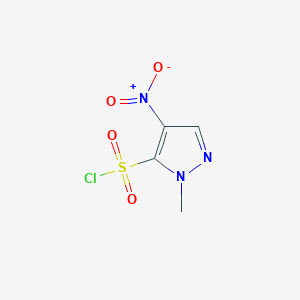
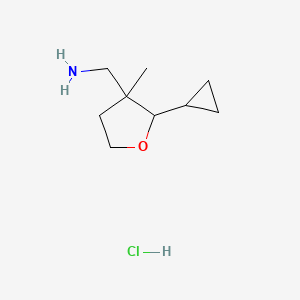
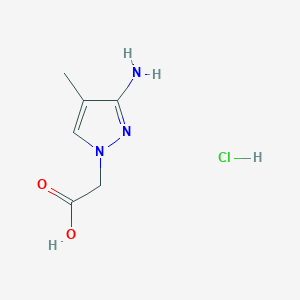
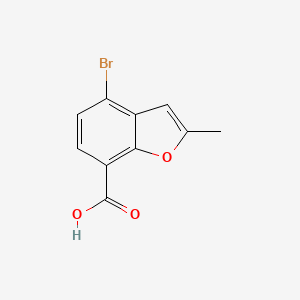
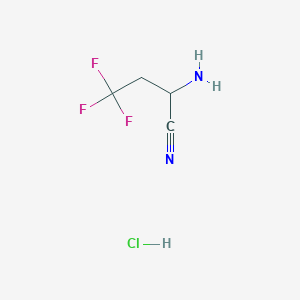
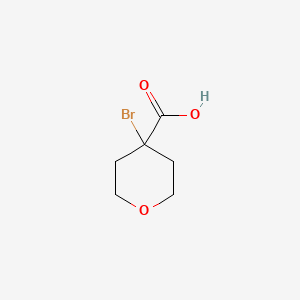
![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1379334.png)
